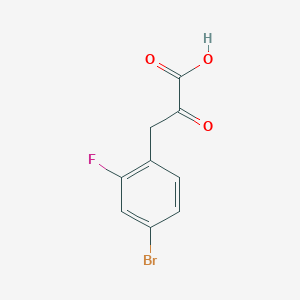
3-(Aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with an aminomethyl group and a 3,4-dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Aminomethyl Group: This step often involves the use of aminomethylating agents such as formaldehyde and ammonia or amines.
Attachment of the 3,4-Dimethylphenyl Group: This can be done through Friedel-Crafts alkylation reactions using 3,4-dimethylbenzene and appropriate catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To optimize reaction conditions and yield.
Catalysts: Such as Lewis acids for Friedel-Crafts reactions.
Purification Techniques: Including distillation, crystallization, and chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
3-(Aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving cyclobutane-containing compounds.
Medicine: Potential use in drug development due to its unique structural features.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 3-(Aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol exerts its effects can involve:
Molecular Targets: Such as enzymes or receptors that interact with the cyclobutane ring or the aminomethyl group.
Pathways: Involving signal transduction or metabolic processes that are influenced by the compound’s structure.
類似化合物との比較
Similar Compounds
3-(Aminomethyl)-3-phenylcyclobutan-1-ol: Lacks the dimethyl groups on the phenyl ring.
3-(Aminomethyl)-3-(4-methylphenyl)cyclobutan-1-ol: Has only one methyl group on the phenyl ring.
3-(Aminomethyl)-3-(3,4-dichlorophenyl)cyclobutan-1-ol: Contains chlorine atoms instead of methyl groups.
Uniqueness
3-(Aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol is unique due to the presence of both aminomethyl and 3,4-dimethylphenyl groups on the cyclobutane ring, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
3-(aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-9-3-4-11(5-10(9)2)13(8-14)6-12(15)7-13/h3-5,12,15H,6-8,14H2,1-2H3 |
InChIキー |
FIJAGPVUAJAHSZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2(CC(C2)O)CN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




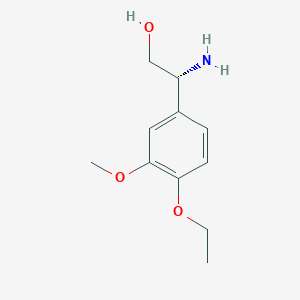
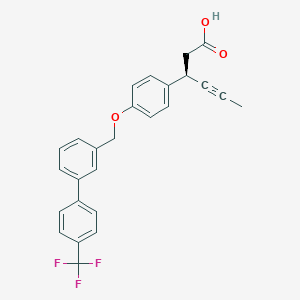
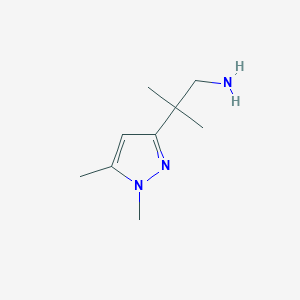

![1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid](/img/structure/B13582890.png)


![2-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B13582908.png)
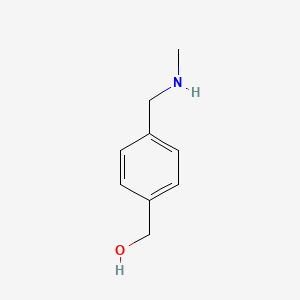
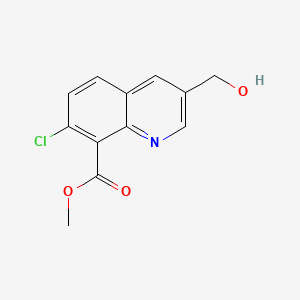
![3-[(3-Amino-4-methyl-2-pyridinyl)oxy]-1-propanol](/img/structure/B13582940.png)
